Cas no 17332-09-1 (3'-Guanylic acid,guanylyl-(3'®5')-(9CI))
17332-09-1 structure
Product Name:3'-Guanylic acid,guanylyl-(3'®5')-(9CI)
Numero CAS:17332-09-1
MF:C20H26N10O15P2
MW:708.425964832306
CID:157831
PubChem ID:135616715
Update Time:2025-04-19
3'-Guanylic acid,guanylyl-(3'®5')-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate
- GpGp
- [1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]-2-[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-3-phosphonooxy-tetrahydrofuran-2-yl]ethyl] dihydrogen phosphate
- 5')-(9CI)
- Diguanylic acid
- Guanylyl-(3'-5')-3'-guanylic acid
- 17332-09-1
- CID 167640
- [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate
- 3'-Guanylic acid,guanylyl-(3'®5')-(9CI)
-
- Inchi: 1S/C20H26N10O15P2/c21-19-25-13-6(15(34)27-19)23-2-29(13)17-9(32)8(31)11(43-17)5(44-46(36,37)38)1-4-12(45-47(39,40)41)10(33)18(42-4)30-3-24-7-14(30)26-20(22)28-16(7)35/h2-5,8-12,17-18,31-33H,1H2,(H2,36,37,38)(H2,39,40,41)(H3,21,25,27,34)(H3,22,26,28,35)/t4-,5?,8+,9-,10-,11-,12-,17-,18-/m1/s1
- Chiave InChI: GWPHQANIBIHXEA-KLZCPPQDSA-N
- Sorrisi: P(=O)(O)(O)OC(C[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)OP(=O)(O)O)[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(NC(N)=NC2=3)=O)O1)O)O
Proprietà calcolate
- Massa esatta: 708.10568
- Massa monoisotopica: 708.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 47
- Conta legami ruotabili: 9
- Complessità: 1430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -7.9
- Superficie polare topologica: 383Ų
Proprietà sperimentali
- Densità: 2.69
- Punto di ebollizione: 1354.8°C at 760 mmHg
- Punto di infiammabilità: 773.2°C
- Indice di rifrazione: 2.08
- PSA: 383.27
- LogP: -3.67460
3'-Guanylic acid,guanylyl-(3'®5')-(9CI) Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
17332-09-1 (3'-Guanylic acid,guanylyl-(3'®5')-(9CI)) Prodotti correlati
- 26578-09-6(L-Guanosine)
- 102783-33-5(Guanosine5'-(pentahydrogen tetraphosphate), P'''®5'-ester with guanosine, tetraammonium salt (9CI))
- 132-06-9(Inosine5'-(tetrahydrogen triphosphate))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso